5-ethyl-2,4-difluoroaniline hydrochloride
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Overview
Description
5-ethyl-2,4-difluoroaniline hydrochloride is an organic compound with the molecular formula C8H10ClF2N. It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted with ethyl and difluoro groups. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-2,4-difluoroaniline hydrochloride typically involves the introduction of ethyl and difluoro groups into the aniline structure. One common method is the diazotization of 5-ethyl-2,4-difluoroaniline followed by treatment with hydrochloric acid to form the hydrochloride salt. The reaction conditions often require low temperatures to stabilize the diazonium intermediate and prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous-flow processes to enhance efficiency and safety. Continuous-flow double diazotization is one such method, which allows for better control over reaction conditions and reduces the risk of hazardous side reactions .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-2,4-difluoroaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
5-ethyl-2,4-difluoroaniline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-ethyl-2,4-difluoroaniline hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoroaniline: Similar in structure but lacks the ethyl group.
2,6-Difluoroaniline: Another difluoroaniline derivative with different substitution patterns.
3,4-Difluoroaniline: Differently substituted difluoroaniline.
2,5-Difluoroaniline: Another positional isomer of difluoroaniline.
Uniqueness
5-ethyl-2,4-difluoroaniline hydrochloride is unique due to the presence of both ethyl and difluoro groups, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for specific applications where these functional groups are beneficial.
Properties
CAS No. |
2758004-68-9 |
---|---|
Molecular Formula |
C8H10ClF2N |
Molecular Weight |
193.6 |
Purity |
95 |
Origin of Product |
United States |
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